molecular formula C8H11IN2O2 B12361971 8-Iodoquinazoline-24(1H3H)-dione

8-Iodoquinazoline-24(1H3H)-dione

Cat. No.: B12361971
M. Wt: 294.09 g/mol
InChI Key: MYZKGSYTVULYNM-UHFFFAOYSA-N
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Description

8-Iodoquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound characterized by the presence of an iodine atom at the 8th position of the quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodoquinazoline-2,4(1H,3H)-dione typically involves the iodination of quinazoline-2,4(1H,3H)-dione. One common method includes the reaction of quinazoline-2,4(1H,3H)-dione with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 8-Iodoquinazoline-2,4(1H,3H)-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents.

Chemical Reactions Analysis

Types of Reactions

8-Iodoquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 8-azidoquinazoline-2,4(1H,3H)-dione, while a Suzuki coupling reaction could produce a biaryl derivative.

Scientific Research Applications

8-Iodoquinazoline-2,4(1H,3H)-dione has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 8-Iodoquinazoline-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The iodine atom can play a crucial role in binding to the target molecule, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2,4(1H,3H)-dione: The parent compound without the iodine substitution.

    8-Bromoquinazoline-2,4(1H,3H)-dione: Similar structure with a bromine atom instead of iodine.

    8-Chloroquinazoline-2,4(1H,3H)-dione: Similar structure with a chlorine atom instead of iodine.

Uniqueness

8-Iodoquinazoline-2,4(1H,3H)-dione is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. The larger atomic radius and higher electronegativity of iodine compared to bromine or chlorine can lead to different chemical and biological properties.

Properties

Molecular Formula

C8H11IN2O2

Molecular Weight

294.09 g/mol

IUPAC Name

8-iodo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C8H11IN2O2/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h4-6H,1-3H2,(H2,10,11,12,13)

InChI Key

MYZKGSYTVULYNM-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C(C1)I)NC(=O)NC2=O

Origin of Product

United States

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